molecular formula C9H12F3NO4 B2785167 Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate CAS No. 1423023-84-0

Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate

Cat. No.: B2785167
CAS No.: 1423023-84-0
M. Wt: 255.193
InChI Key: KZHNAQKBHGBWCM-UHFFFAOYSA-N
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Description

Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a hexahydropyrano ring fused to a pyrrole ring, and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound . The reduction of the nitro group and subsequent transamidation reaction are crucial steps in this synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The scalability of the synthetic route mentioned above would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-7-6-5(1-3-8-6)2-4-10-7;3-2(4,5)1(6)7/h5-6,8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHNAQKBHGBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CCOC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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